molecular formula C18H25ClN2O2 B12730701 4-Morpholineacetamide, N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-, monohydrochloride CAS No. 85564-85-8

4-Morpholineacetamide, N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-, monohydrochloride

Cat. No.: B12730701
CAS No.: 85564-85-8
M. Wt: 336.9 g/mol
InChI Key: JQUZQDFBPOGUGT-UHFFFAOYSA-N
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Description

N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-4-morpholineacetamide hydrochloride is a synthetic organic compound that belongs to the class of indane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-4-morpholineacetamide hydrochloride typically involves the following steps:

    Formation of the Indane Core: The indane core is synthesized through a series of cyclization reactions starting from a suitable precursor.

    Attachment of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions.

    Acetylation: The final step involves the acetylation of the morpholine group to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-4-morpholineacetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions are common.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-4-morpholineacetamide hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases.

    Biological Research: Used as a tool to modulate specific biological pathways.

    Industrial Applications: Employed in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-4-morpholineacetamide hydrochloride involves its interaction with specific molecular targets. It modulates biological pathways by binding to receptors or enzymes, thereby altering their activity. This modulation can lead to therapeutic effects in various diseases.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl-4,5,6,7-tetrahydrobenzofuran-2-sulfonamide
  • N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl-4-hydroxy-4-methyl-4,5,6,7-tetrahydrobenzofuran-2-sulfonamide

Uniqueness

N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-4-morpholineacetamide hydrochloride is unique due to its specific structural features and the presence of the morpholine group, which imparts distinct biological activity compared to other similar compounds.

Properties

CAS No.

85564-85-8

Molecular Formula

C18H25ClN2O2

Molecular Weight

336.9 g/mol

IUPAC Name

N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-2-morpholin-4-ylacetamide;hydrochloride

InChI

InChI=1S/C18H24N2O2.ClH/c21-17(12-20-7-9-22-10-8-20)19-18-15-5-1-3-13(15)11-14-4-2-6-16(14)18;/h11H,1-10,12H2,(H,19,21);1H

InChI Key

JQUZQDFBPOGUGT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(CCC3)C(=C2C1)NC(=O)CN4CCOCC4.Cl

Origin of Product

United States

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